molecular formula C14H16N4OS B2606895 1-(1-(Pyridin-2-yl)pyrrolidin-3-yl)-3-(thiophen-2-yl)urea CAS No. 1705882-04-7

1-(1-(Pyridin-2-yl)pyrrolidin-3-yl)-3-(thiophen-2-yl)urea

Cat. No.: B2606895
CAS No.: 1705882-04-7
M. Wt: 288.37
InChI Key: VCLZRCJILZBHTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-(Pyridin-2-yl)pyrrolidin-3-yl)-3-(thiophen-2-yl)urea is a complex organic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications. This compound consists of a pyridine ring, a pyrrolidine ring, and a thiophene ring, all connected through a urea linkage. The presence of these heterocyclic rings imparts distinct chemical properties to the compound, making it a subject of study in various fields such as medicinal chemistry, organic synthesis, and material science.

Preparation Methods

The synthesis of 1-(1-(Pyridin-2-yl)pyrrolidin-3-yl)-3-(thiophen-2-yl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Pyrrolidine Intermediate: The initial step involves the synthesis of the pyrrolidine intermediate through a cyclization reaction of appropriate precursors.

    Attachment of Pyridine Ring: The pyridine ring is then introduced via a nucleophilic substitution reaction, where the pyrrolidine intermediate reacts with a pyridine derivative.

    Formation of Urea Linkage: The final step involves the formation of the urea linkage by reacting the intermediate with an isocyanate or a carbodiimide reagent in the presence of a suitable catalyst.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing continuous flow reactors and automated synthesis techniques to scale up the process efficiently.

Chemical Reactions Analysis

1-(1-(Pyridin-2-yl)pyrrolidin-3-yl)-3-(thiophen-2-yl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the pyridine, pyrrolidine, or thiophene rings are replaced by other substituents.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon, copper sulfate), and specific temperature and pressure conditions tailored to each reaction type. Major products formed from these reactions vary depending on the specific reagents and conditions employed.

Scientific Research Applications

1-(1-(Pyridin-2-yl)pyrrolidin-3-yl)-3-(thiophen-2-yl)urea has a wide range of scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders and cancer.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, aiding in the development of new synthetic methodologies.

    Material Science: The compound’s unique electronic properties make it a candidate for use in organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 1-(1-(Pyridin-2-yl)pyrrolidin-3-yl)-3-(thiophen-2-yl)urea involves its interaction with specific molecular targets and pathways. In medicinal applications, the compound may bind to receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are often elucidated through biochemical assays and molecular docking studies.

Comparison with Similar Compounds

1-(1-(Pyridin-2-yl)pyrrolidin-3-yl)-3-(thiophen-2-yl)urea can be compared with other similar compounds, such as:

    1-(1-(Pyridin-2-yl)pyrrolidin-3-yl)-3-(furan-2-yl)urea: This compound has a furan ring instead of a thiophene ring, leading to different electronic properties and reactivity.

    1-(1-(Pyridin-2-yl)pyrrolidin-3-yl)-3-(benzothiophen-2-yl)urea: The presence of a benzothiophene ring introduces additional aromaticity, affecting the compound’s stability and interactions.

The uniqueness of this compound lies in its specific combination of heterocyclic rings and the resulting chemical properties, which make it a versatile compound for various research applications.

Properties

IUPAC Name

1-(1-pyridin-2-ylpyrrolidin-3-yl)-3-thiophen-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4OS/c19-14(17-13-5-3-9-20-13)16-11-6-8-18(10-11)12-4-1-2-7-15-12/h1-5,7,9,11H,6,8,10H2,(H2,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCLZRCJILZBHTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)NC2=CC=CS2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.